molecular formula C16H19N3O2S B2671152 (5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421476-98-3

(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2671152
CAS No.: 1421476-98-3
M. Wt: 317.41
InChI Key: AXNLJLFWJRRSBD-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a combination of isoxazole, pyridine, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the pyridine moiety: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.

    Final coupling: The final step would involve coupling the isoxazole and pyridine-piperidine intermediates through a suitable linker, such as a methanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyridine moiety.

    Reduction: Reduction reactions could occur at the carbonyl group in the methanone linker.

    Substitution: Nucleophilic or electrophilic substitution reactions could take place at various positions on the isoxazole, pyridine, or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like alkyl halides or acyl chlorides might be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and pyridine moieties are known to interact with various biological targets, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylisoxazol-3-yl)(4-((pyridin-3-ylthio)methyl)piperidin-1-yl)methanone
  • (5-Methylisoxazol-3-yl)(4-((pyridin-4-ylthio)methyl)piperidin-1-yl)methanone

Uniqueness

The unique combination of the isoxazole, pyridine, and piperidine rings in (5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness could be exploited in the design of new drugs or materials.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-10-14(18-21-12)16(20)19-8-5-13(6-9-19)11-22-15-4-2-3-7-17-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNLJLFWJRRSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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